

CAS number for 2,3,6-Tri-o-methyl-d-glucose

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,3,6-Tri-o-methyl-d-glucose**

Cat. No.: **B15181920**

[Get Quote](#)

An In-Depth Technical Guide to **2,3,6-Tri-o-methyl-d-glucose** for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,3,6-Tri-o-methyl-d-glucose**, a methylated derivative of D-glucose. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential applications of this compound in glycobiology, metabolic studies, and as a tool for investigating glucose transport mechanisms.

Chemical and Physical Properties

2,3,6-Tri-o-methyl-d-glucose is a monosaccharide derivative where the hydroxyl groups at positions 2, 3, and 6 of D-glucose have been replaced by methoxy groups. This modification significantly alters its chemical properties and biological reactivity compared to its parent molecule.

Property	Value	Source
CAS Number	4234-44-0	[1]
Molecular Formula	C9H18O6	[2] [3]
Molecular Weight	222.24 g/mol	[2] [3]
IUPAC Name	2,3,6-tri-O-methyl-aldehydo-D-glucopyranose	[2]
Canonical SMILES	<chem>CC1(C(C(C(C1O)O)OC)O)OC</chem>	[2]

Synthesis and Characterization

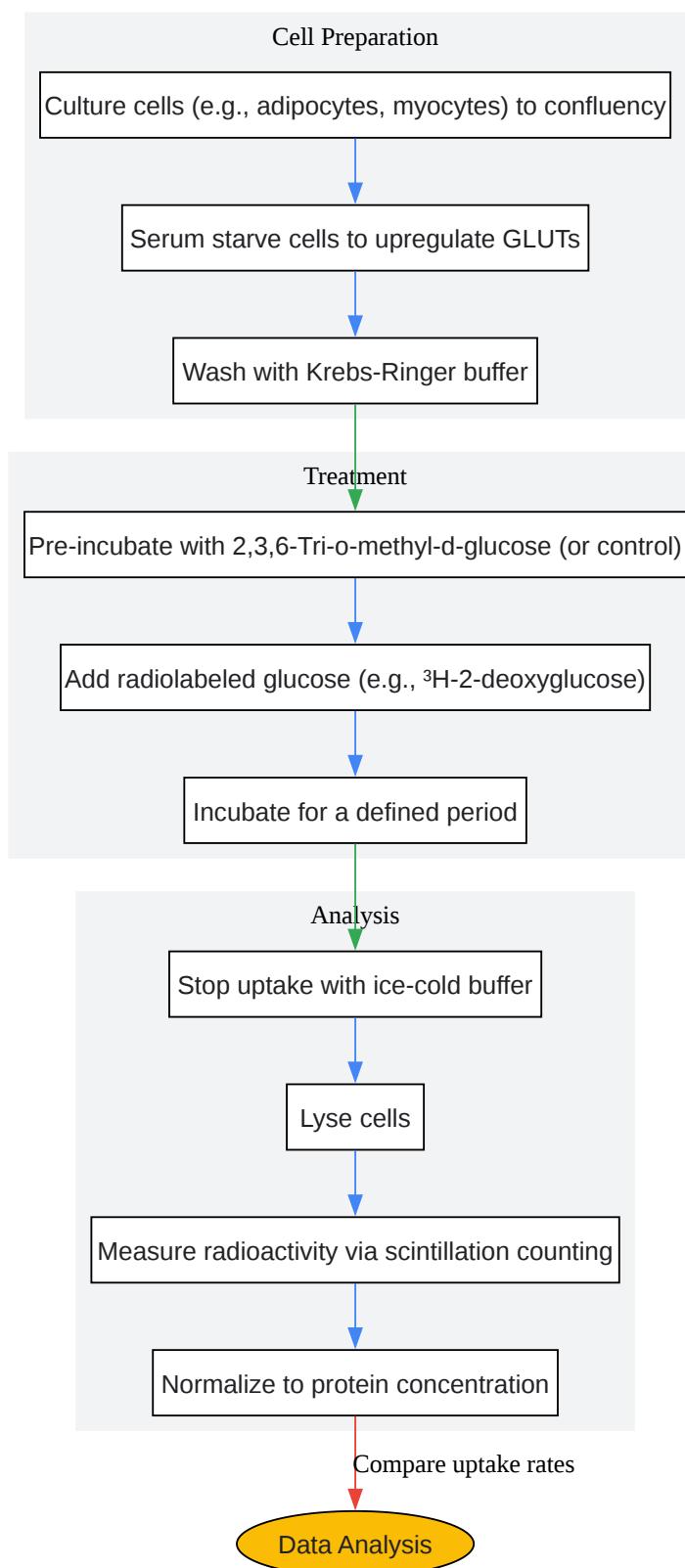
The synthesis of specifically methylated glucose derivatives often requires a multi-step process involving protection of certain hydroxyl groups, methylation of the desired positions, and subsequent deprotection. While a direct, one-pot synthesis for **2,3,6-Tri-O-methyl-d-glucose** is not readily available in the provided literature, a plausible synthetic route can be devised based on established carbohydrate chemistry principles.

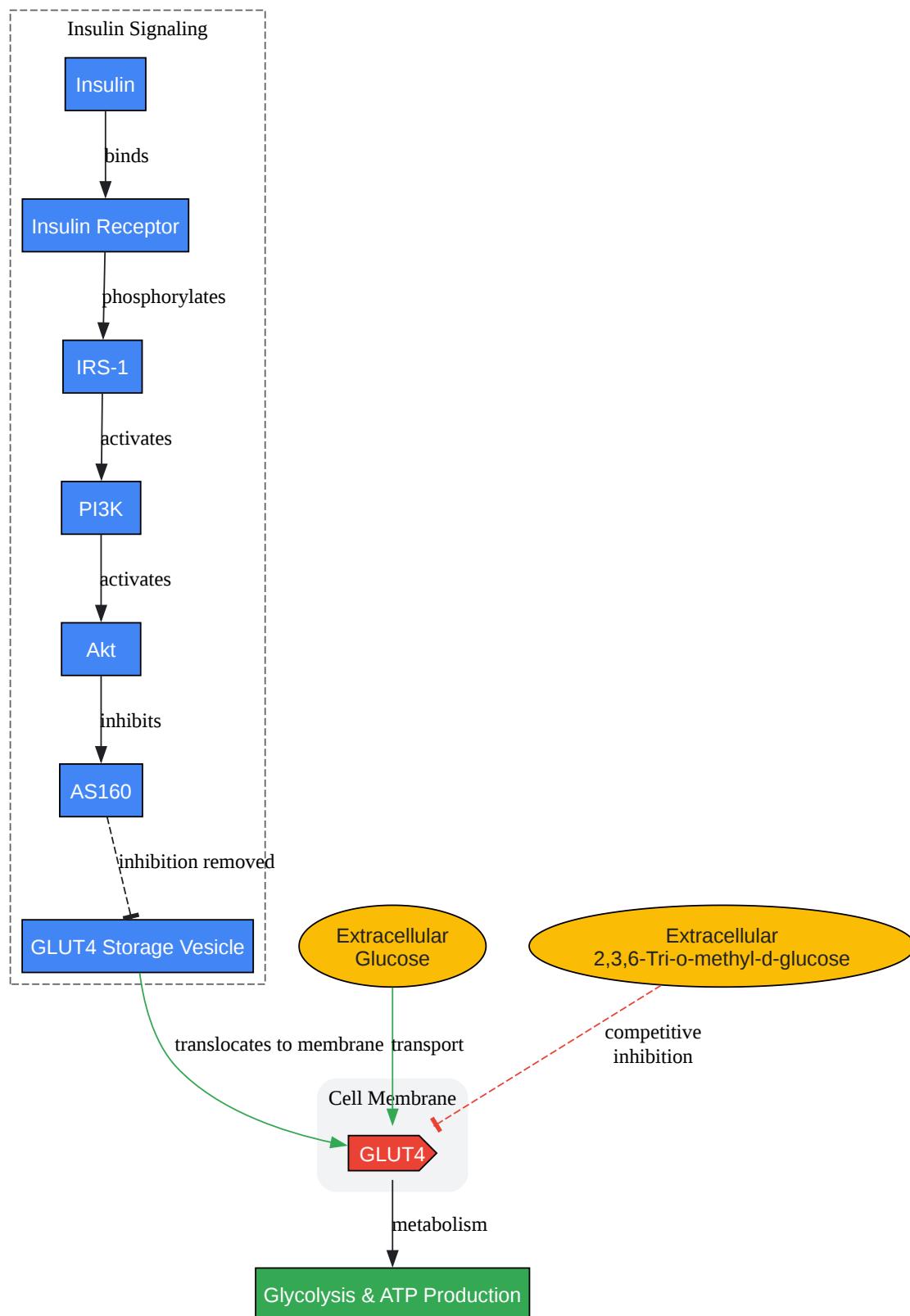
Proposed Experimental Protocol: Synthesis of 2,3,6-Tri-O-methyl-d-glucose

This protocol is a hypothetical pathway based on common techniques in carbohydrate synthesis.

- Starting Material: Methyl α -D-glucopyranoside. The anomeric methyl group protects the C1 hydroxyl.
- Protection of 4,6-Hydroxyls: React methyl α -D-glucopyranoside with benzylidene bromide in the presence of pyridine to form methyl 4,6-O-benzylidene- α -D-glucopyranoside. This protects the C4 and C6 hydroxyl groups.
- Methylation of 2,3-Hydroxyls: Treat the product from step 2 with a methylating agent such as methyl iodide (MeI) or dimethyl sulfate (DMS) in the presence of a strong base like sodium

hydride (NaH) in an aprotic solvent (e.g., DMF). This will yield methyl 4,6-O-benzylidene-2,3-di-O-methyl- α -D-glucopyranoside.


- Removal of Benzylidene Acetal: The benzylidene group is removed by catalytic hydrogenation (e.g., H_2 , Pd/C) or mild acid hydrolysis to expose the hydroxyl groups at C4 and C6. This results in methyl 2,3-di-O-methyl- α -D-glucopyranoside.
- Selective Protection of C4-Hydroxyl: This is a challenging step requiring a bulky protecting group that will preferentially react at the more accessible C6-hydroxyl. Alternatively, a selective opening of a 4,6-O-stannylene acetal can be used to functionalize the C6 position.
- Methylation of C6-Hydroxyl: After protecting the C4 position, the C6 hydroxyl is methylated using MeI and NaH .
- Deprotection: Removal of the C4 protecting group and the anomeric methyl glycoside under appropriate conditions will yield the final product, **2,3,6-Tri-*o*-methyl-d-glucose**.
- Purification and Characterization: The final compound should be purified using column chromatography and characterized by NMR spectroscopy (^1H and ^{13}C) and mass spectrometry to confirm its structure and purity.


Potential Research Applications and Experimental Workflows

The specific methylation pattern of **2,3,6-Tri-*o*-methyl-d-glucose** makes it a valuable tool for several areas of research. Unlike D-glucose, its methylated nature may prevent it from being fully metabolized, allowing it to act as a tracer or inhibitor in various biological systems.

Glucose Transport Studies

Methylated glucose analogs, such as 3-O-methyl-D-glucose, are well-known for their use in studying glucose transport across cell membranes, as they are recognized by glucose transporters but are poor substrates for glycolysis.^{[4][5][6]} **2,3,6-Tri-*o*-methyl-d-glucose** could be used to investigate the specificity and kinetics of various glucose transporters (GLUTs).

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4234-44-0_2,3,6-tri-O-methyl-D-glucose CAS号:4234-44-0_2,3,6-tri-O-methyl-D-glucose
【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 2. 2,3,6-Tri-O-methyl-D-glucose | C9H18O6 | CID 22212995 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. 3-O-methyl-D-glucose improves desiccation tolerance of keratinocytes - PubMed
[pubmed.ncbi.nlm.nih.gov]
- 5. Pretreatment with 3-O-methyl-D-glucose or 2-deoxy-D-glucose attenuates the post-mortem rise in rat brain lactate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mpbio.com [mpbio.com]
- To cite this document: BenchChem. [CAS number for 2,3,6-Tri-o-methyl-d-glucose]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15181920#cas-number-for-2-3-6-tri-o-methyl-d-glucose>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com